molecular formula C17H17NO2 B5620296 2-(2-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline

2-(2-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5620296
M. Wt: 267.32 g/mol
InChI Key: UOQHWRWNPLJENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(2-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline often involves intricate rearrangements and reactions. For instance, methoxy-substituted 1-(α-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinolines undergo rearrangement when heated in formic acid, leading to the formation of 5-phenyl-2,3-dihydro-1H-3-benzazepines, which upon further heating reduce to 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines (McMahon, Thornber, & Ruchirawat, 1982). This illustrates the dynamic nature of reactions involving tetrahydroisoquinoline derivatives.

Molecular Structure Analysis

The molecular structure of 2-(2-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline derivatives can be complex. The crystal structure of related compounds, such as 2-[2-hydroxy-3-methoxyphenyl]-3-[2-hydroxy-3-methoxybenzylamino]-1,2-dihydroquinazolin-4(3H)-one, has been determined, showing the detailed molecular arrangement and bonding patterns. These structural insights are crucial for understanding the chemical behavior and potential interactions of these compounds (Gudasi et al., 2006).

Chemical Reactions and Properties

Tetrahydroisoquinolines, including compounds like 2-(2-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline, participate in a variety of chemical reactions. For example, they can undergo spiro heterocyclization reactions, which are significant for synthesizing complex organic structures with potential biological activity (Bannikova et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. For example, if it were used as a drug, its mechanism would depend on its interactions with biological targets .

Safety and Hazards

As with any chemical compound, handling “2-(2-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(2-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-20-16-9-5-4-8-15(16)17(19)18-11-10-13-6-2-3-7-14(13)12-18/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQHWRWNPLJENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydroisoquinolin-2(1H)-yl(2-methoxyphenyl)methanone

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